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Abstract
FT895 is a potent and highly selective small molecule inhibitor of histone deacetylase 11

(HDAC11), a class IV HDAC, with a half-maximal inhibitory concentration (IC50) of 3 nM. By

inhibiting HDAC11, FT895 modulates the acetylation of histones and other proteins, leading to

significant changes in gene transcription. This guide provides a comprehensive overview of the

known effects of FT895 on gene expression, detailing its mechanism of action, impact on key

signaling pathways, and relevant experimental protocols. The information presented is intended

to support further research and development of FT895 as a potential therapeutic agent in

oncology, infectious diseases, and other areas.

Introduction to FT895 and its Mechanism of Action
FT895 is a novel investigational compound that has demonstrated significant potential in

preclinical studies across various disease models. Its primary molecular target is HDAC11, an

enzyme that removes acetyl groups from lysine residues on histones and other proteins. The

acetylation of histones is a critical epigenetic modification that influences chromatin structure

and gene accessibility. By inhibiting HDAC11, FT895 leads to an increase in histone

acetylation, particularly on Histone H3 (Ac-H3), which is associated with a more open

chromatin state and altered gene expression.
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The selectivity of FT895 for HDAC11 over other HDAC isoforms minimizes off-target effects,

making it a valuable tool for studying the specific roles of HDAC11 and a promising candidate

for targeted therapy.

Quantitative Effects of FT895 on Gene and Protein
Expression
While comprehensive, publicly available RNA-sequencing or microarray data detailing the

global transcriptomic changes induced solely by FT895 is limited, several studies have reported

on its quantitative or semi-quantitative effects on specific genes and proteins. The following

tables summarize the currently available data.

Table 1: Inhibitory and Efficacy Concentrations of FT895

Parameter Value
Cell
Line/Model

Disease
Context

Reference

IC50 (HDAC11) 3 nM
Biochemical

Assay
N/A [1][2]

EC50 0.1 µM HeLa cells EV71 Infection [3]

Effective

Concentration
0.1 - 1 µM HeLa cells EV71 Infection [3]

In vivo Dosage 50 mg/kg/day C57BL/6 mice EV71 Infection [3]

Table 2: Effects of FT895 on Specific Gene and Protein Expression
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Target
Gene/Protei
n

Effect Method
Cell
Line/Model

Disease
Context

Reference

HDAC11

Protein

60%

reduction

(uninfected),

30%

reduction

(EV71-

infected)

Western Blot HeLa cells
EV71

Infection
[3]

Acetylated

Histone H3

(Ac-H3)

Increased Western Blot HeLa cells
EV71

Infection
[3]

EV71 VP1

Protein

Significant

reduction

(dose-

dependent)

In-Cell

Western,

Western Blot

Vero, HeLa

cells

EV71

Infection
[3]

EV71 VP1

RNA
Reduced qPCR HeLa cells

EV71

Infection
[3]

TEAD1

Protein
Suppressed Western Blot MPNST cells

Malignant

Peripheral

Nerve Sheath

Tumor

TAZ Protein Suppressed Western Blot MPNST cells

Malignant

Peripheral

Nerve Sheath

Tumor

YAP Protein Suppressed Western Blot MPNST cells

Malignant

Peripheral

Nerve Sheath

Tumor

α-tubulin

Protein

Reduced Western Blot MPNST cells Malignant

Peripheral
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Nerve Sheath

Tumor

KIF18A

Protein
Reduced Western Blot MPNST cells

Malignant

Peripheral

Nerve Sheath

Tumor

p53 Protein Reduced Western Blot S462TY cells

Malignant

Peripheral

Nerve Sheath

Tumor

Sp1 Protein Reduced Western Blot S462TY cells

Malignant

Peripheral

Nerve Sheath

Tumor

[4]

Sox2 mRNA Decreased RT-PCR
A549, H1650

cells

Non-small

cell lung

cancer

YAP1 Protein Decreased Western Blot H1650 cells

Non-small

cell lung

cancer

Nos2 mRNA Enhanced Not specified Macrophages
Fungal

Infection

Note: The effects on the Hippo pathway-related proteins (TEAD1, TAZ, YAP, etc.) were

observed in combination with cordycepin.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to

assess the effects of FT895.

Cell Culture and FT895 Treatment
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Cell Lines: HeLa, Vero, or other relevant cell lines are cultured in Dulbecco's Modified

Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL

penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified

atmosphere with 5% CO2.

FT895 Preparation: A stock solution of FT895 is prepared by dissolving the compound in

dimethyl sulfoxide (DMSO) to a concentration of 10 mM. The stock solution is stored at

-20°C.

Treatment: For experiments, the FT895 stock solution is diluted in culture medium to the

desired final concentration (e.g., 0.1 µM to 10 µM). The final DMSO concentration in the

culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Control cells

are treated with an equivalent concentration of DMSO.

Incubation: Cells are incubated with FT895 or DMSO for the specified duration (e.g., 24, 48,

or 72 hours) before harvesting for downstream analysis.

Western Blot Analysis
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS)

and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium

deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.

Protein Quantification: The total protein concentration of the lysates is determined using a

BCA protein assay kit.

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a

polyvinylidene difluoride (PVDF) membrane.

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane

is then incubated overnight at 4°C with primary antibodies against HDAC11, Acetyl-Histone

H3, or other proteins of interest, diluted in 5% BSA in TBST.

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated

with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
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temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system. GAPDH or β-actin is used as a loading control.

Quantitative Real-Time PCR (qPCR)
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells

using TRIzol reagent according to the manufacturer's instructions. First-strand cDNA is

synthesized from 1 µg of total RNA using a reverse transcription kit.

qPCR Reaction: qPCR is performed using a SYBR Green master mix on a real-time PCR

system. The reaction mixture typically contains 1 µL of cDNA, 0.5 µM of each forward and

reverse primer, and 10 µL of SYBR Green mix in a total volume of 20 µL.

Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation at 95°C for

10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and

annealing/extension at 60°C for 1 minute.

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with

GAPDH or another suitable housekeeping gene used for normalization.

Chromatin Immunoprecipitation (ChIP)-qPCR
Cross-linking and Chromatin Shearing: Cells are treated with 1% formaldehyde for 10

minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with

glycine. Cells are then lysed, and the chromatin is sheared to an average size of 200-1000

bp by sonication.

Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose beads

and then incubated overnight at 4°C with an antibody against the protein of interest (e.g.,

TEAD1) or a control IgG.

Immune Complex Capture and Elution: Protein A/G agarose beads are added to capture the

antibody-protein-DNA complexes. After extensive washing, the complexes are eluted from

the beads.

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating at

65°C, and the DNA is purified using a DNA purification kit.
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qPCR Analysis: The purified DNA is used as a template for qPCR with primers designed to

amplify specific promoter regions of target genes. The amount of immunoprecipitated DNA is

quantified and normalized to the input DNA.

Signaling Pathways and Experimental Workflows
FT895-mediated inhibition of HDAC11 has been shown to impact several critical signaling

pathways involved in cell growth, proliferation, and immune responses.

The Hippo Signaling Pathway
The Hippo pathway is a key regulator of organ size and cell proliferation. Its dysregulation is

frequently observed in cancer. FT895, in combination with other agents, has been shown to

suppress the expression of the downstream effectors of the Hippo pathway, TEAD1, and its co-

activators YAP and TAZ. This leads to the downregulation of their target genes, which are

involved in cell proliferation and survival.

Caption: FT895 inhibits HDAC11, potentially altering YAP/TAZ/TEAD expression.

The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and

growth factors, playing a crucial role in the immune system. HDAC11 has been identified as a

negative regulator of this pathway. It can physically interact with the transcription factor STAT3,

acting as a scaffold to recruit a repressive complex to the promoters of target genes, such as

Nos2. By inhibiting HDAC11, FT895 can relieve this repression, leading to increased gene

expression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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